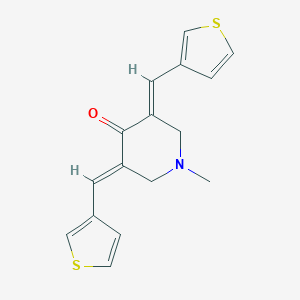![molecular formula C18H16ClN5O2 B461356 6'-amino-3'-butyl-5-chloro-1,1',3,4'-tetrahydro-2-oxospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile CAS No. 674807-36-4](/img/structure/B461356.png)
6'-amino-3'-butyl-5-chloro-1,1',3,4'-tetrahydro-2-oxospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-5'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-amino-3’-butyl-5-chloro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that incorporates multiple functional groups and ring systems. This compound is part of the indole and pyrazole derivative families, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6’-amino-3’-butyl-5-chloro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the indole and pyrazole rings, followed by their fusion into the spiro compound. Common reagents used in these reactions include hydrazine derivatives, chloroformates, and various catalysts . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups using reagents like sodium azide or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6’-amino-3’-butyl-5-chloro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other indole and pyrazole derivatives, such as:
- 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives Compared to these compounds, 6’-amino-3’-butyl-5-chloro-2-oxospiro[1H-indole-3,4’-2H-pyrano[2,3-c]pyrazole]-5’-carbonitrile is unique due to its spiro structure, which may confer different biological activities and chemical reactivity .
Properties
CAS No. |
674807-36-4 |
|---|---|
Molecular Formula |
C18H16ClN5O2 |
Molecular Weight |
369.8g/mol |
IUPAC Name |
6'-amino-3'-butyl-5-chloro-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C18H16ClN5O2/c1-2-3-4-13-14-16(24-23-13)26-15(21)11(8-20)18(14)10-7-9(19)5-6-12(10)22-17(18)25/h5-7H,2-4,21H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
ZHNXHSJJBHISNZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=C2C(=NN1)OC(=C(C23C4=C(C=CC(=C4)Cl)NC3=O)C#N)N |
Canonical SMILES |
CCCCC1=C2C(=NN1)OC(=C(C23C4=C(C=CC(=C4)Cl)NC3=O)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-amino-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B461273.png)
![8-amino-N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B461274.png)
![Methyl 2-[[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate](/img/structure/B461275.png)
![8-amino-N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B461276.png)
![[({[6-(1-Adamantyl)-3-cyano-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B461277.png)
![({[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B461279.png)
![({[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B461280.png)
![[({[3-Cyano-4-phenyl-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B461281.png)
![3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461284.png)
![4-(4-Fluorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-(2-thienyl)nicotinonitrile](/img/structure/B461285.png)

![methyl 2-amino-6-(hydroxymethyl)-4-(4-methoxycarbonylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B461288.png)

![isopropyl 2-amino-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B461296.png)
